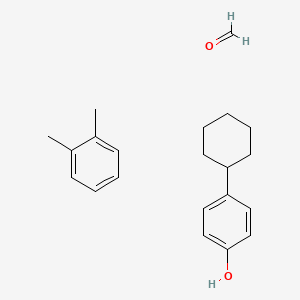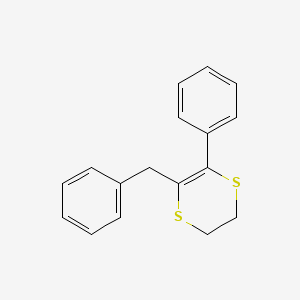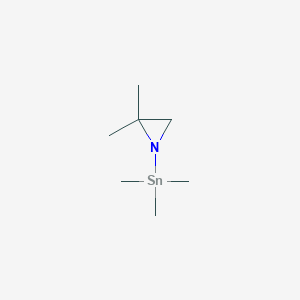
1-Chloro-1-methoxypentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-methoxypentane is an organic compound with the molecular formula C6H13ClO It is a chlorinated ether, characterized by the presence of a chlorine atom and a methoxy group attached to a pentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-1-methoxypentane can be synthesized through the reaction of 1-pentanol with thionyl chloride to form 1-chloropentane, followed by the reaction with sodium methoxide to introduce the methoxy group. The reaction conditions typically involve:
Step 1: 1-Pentanol reacts with thionyl chloride in the presence of a base to form 1-chloropentane.
Step 2: 1-Chloropentane is then reacted with sodium methoxide in methanol to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1-methoxypentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products include alcohols, nitriles, or amines.
Elimination Reactions: Alkenes such as pentene.
Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
1-Chloro-1-methoxypentane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-methoxypentane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Comparación Con Compuestos Similares
1-Chloro-1-methylcyclopentane: Similar in structure but with a cyclopentane ring instead of a linear chain.
1-Methoxypentane: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
1-Chloro-4-methoxypentane: Similar but with the methoxy group positioned differently on the pentane chain.
Uniqueness: 1-Chloro-1-methoxypentane is unique due to the presence of both a chlorine atom and a methoxy group on the same carbon atom, which imparts distinct reactivity and chemical properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Propiedades
Número CAS |
59452-74-3 |
|---|---|
Fórmula molecular |
C6H13ClO |
Peso molecular |
136.62 g/mol |
Nombre IUPAC |
1-chloro-1-methoxypentane |
InChI |
InChI=1S/C6H13ClO/c1-3-4-5-6(7)8-2/h6H,3-5H2,1-2H3 |
Clave InChI |
CYKLQQNAVINLJT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)


![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)




![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)
![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)


